molecular formula C9H8O4S B2736968 (2E)-3-(benzenesulfonyl)prop-2-enoic acid CAS No. 24237-89-6

(2E)-3-(benzenesulfonyl)prop-2-enoic acid

Cat. No.: B2736968
CAS No.: 24237-89-6
M. Wt: 212.22
InChI Key: BJFWNTBQQWFCIK-UHFFFAOYSA-N
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Description

(2E)-3-(benzenesulfonyl)prop-2-enoic acid: is an organic compound characterized by the presence of a benzenesulfonyl group attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(benzenesulfonyl)prop-2-enoic acid typically involves the reaction of benzenesulfonyl chloride with acrylic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the acrylic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(benzenesulfonyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzenesulfonyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2E)-3-(benzenesulfonyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its sulfonyl group can form strong interactions with biological molecules, making it useful in the design of enzyme inhibitors.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (2E)-3-(benzenesulfonyl)prop-2-enoic acid involves its interaction with molecular targets through its sulfonyl and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

    Benzenesulfonic acid: Lacks the prop-2-enoic acid moiety but shares the sulfonyl group.

    Acrylic acid: Lacks the benzenesulfonyl group but shares the prop-2-enoic acid structure.

    (2E)-3-(methylsulfonyl)prop-2-enoic acid: Similar structure with a methylsulfonyl group instead of a benzenesulfonyl group.

Uniqueness: (2E)-3-(benzenesulfonyl)prop-2-enoic acid is unique due to the combination of the benzenesulfonyl and prop-2-enoic acid moieties

Properties

IUPAC Name

(E)-3-(benzenesulfonyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFWNTBQQWFCIK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24237-89-6, 711-29-5
Record name 3-(benzenesulfonyl)prop-2-enoic acid
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Record name (2E)-3-(benzenesulfonyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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